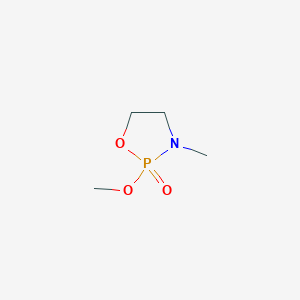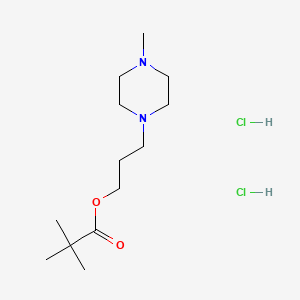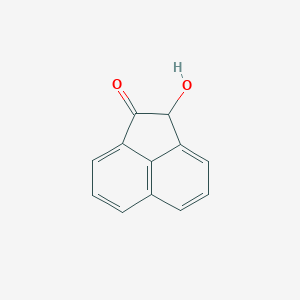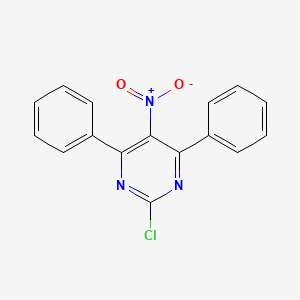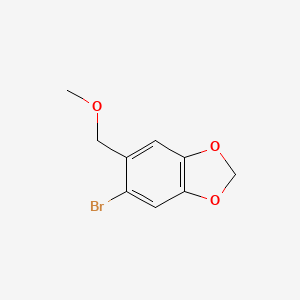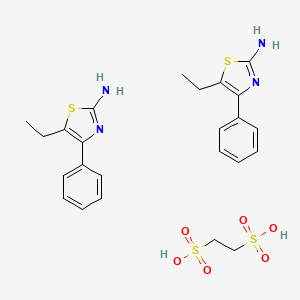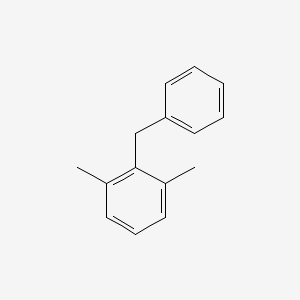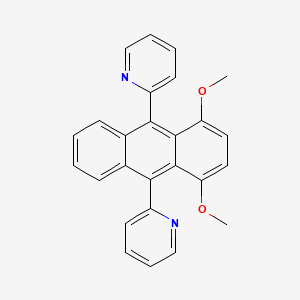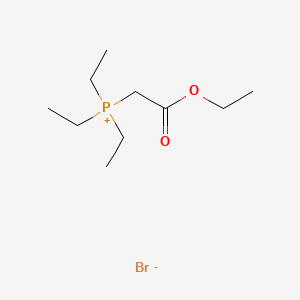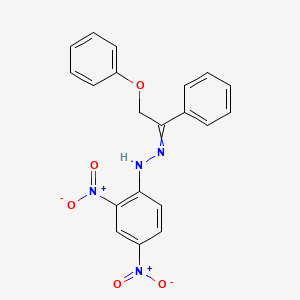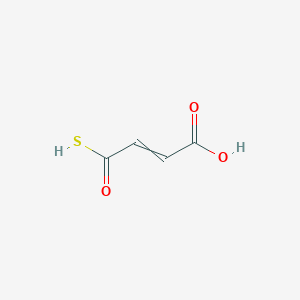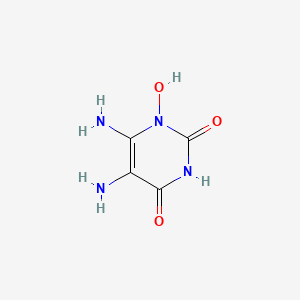
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, which undergo nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using halogenating agents like chlorine or bromine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce fully reduced amino compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the amino and hydroxy groups, resulting in different chemical properties.
5,6-Diamino-2,4(1H,3H)-Pyrimidinedione: Similar structure but without the hydroxy group.
1-Hydroxy-2,4(1H,3H)-Pyrimidinedione: Lacks the amino groups.
特性
CAS番号 |
37440-37-2 |
|---|---|
分子式 |
C4H6N4O3 |
分子量 |
158.12 g/mol |
IUPAC名 |
5,6-diamino-1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H6N4O3/c5-1-2(6)8(11)4(10)7-3(1)9/h11H,5-6H2,(H,7,9,10) |
InChIキー |
VMZLHSALBZIASE-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N(C(=O)NC1=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
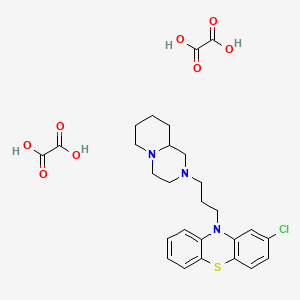
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
